Propyl 11-oxo-3,6,9,12-tetraoxapentadecan-1-oate
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Overview
Description
Propyl 11-oxo-3,6,9,12-tetraoxapentadecan-1-oate is an organic compound characterized by its unique structure, which includes multiple ether linkages and a terminal ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 11-oxo-3,6,9,12-tetraoxapentadecan-1-oate typically involves a multi-step process starting from tetraethylene glycol. The steps include esterification, mesylation, azide substitution, reduction, and hydrolysis . Each step is optimized to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The process often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Key advantages of these methods include high yields and the ability to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Propyl 11-oxo-3,6,9,12-tetraoxapentadecan-1-oate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propyl 11-oxo-3,6,9,12-tetraoxapentadecan-1-oate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of propyl 11-oxo-3,6,9,12-tetraoxapentadecan-1-oate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s multiple ether linkages and ester group allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function . The pathways involved in these interactions are still being studied, but they are believed to include both enzymatic and non-enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propyl 11-oxo-3,6,9,12-tetraoxapentadecan-1-oate include:
- 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid
- 3,6,9,12-tetraoxatetradecan-1-ol
- 13,13-dimethyl-11-oxo-3,6,9,12-tetraoxatetradecan-1-oic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of ether linkages and ester group, which confer unique chemical and physical properties. These properties make it particularly useful in applications requiring biocompatibility and specific reactivity .
Properties
CAS No. |
161470-21-9 |
---|---|
Molecular Formula |
C14H26O7 |
Molecular Weight |
306.35 g/mol |
IUPAC Name |
propyl 2-[2-[2-(2-oxo-2-propoxyethoxy)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C14H26O7/c1-3-5-20-13(15)11-18-9-7-17-8-10-19-12-14(16)21-6-4-2/h3-12H2,1-2H3 |
InChI Key |
WBMQGAFOSHEOGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)COCCOCCOCC(=O)OCCC |
Origin of Product |
United States |
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